molecular formula C21H16O4 B8243989 4-[4-(4-carboxyphenyl)-3-methylphenyl]benzoic acid

4-[4-(4-carboxyphenyl)-3-methylphenyl]benzoic acid

Cat. No.: B8243989
M. Wt: 332.3 g/mol
InChI Key: OPHZSEABTWHYKH-UHFFFAOYSA-N
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Description

2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. This specific compound is characterized by the presence of a methyl group at the 2’ position and carboxylic acid groups at the 4 and 4’’ positions on the outer benzene rings. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Scientific Research Applications

2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. The process generally includes:

    Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 2’-methyl-4-bromo-[1,1’:4’,1’‘-terphenyl] and 4,4’'-diboronic acid, are synthesized through halogenation and borylation reactions.

    Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an organic solvent (e.g., toluene) under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (e.g., 80-100°C).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., KMnO4) to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents (e.g., LiAlH4) can convert carboxylic acid groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid depends on its specific application. In biological systems, the compound may interact with cellular components through:

    Molecular Targets: Binding to proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,1’4’,1’'-Terphenyl: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.

    4,4’‘-Dicarboxy-[1,1’4’,1’'-terphenyl]: Similar structure but without the methyl group, affecting its reactivity and applications.

    2’-Methyl-[1,1’4’,1’'-terphenyl]: Lacks the carboxylic acid groups, leading to different solubility and chemical behavior.

Uniqueness

2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)-3-methylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-13-12-18(14-2-6-16(7-3-14)20(22)23)10-11-19(13)15-4-8-17(9-5-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHZSEABTWHYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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